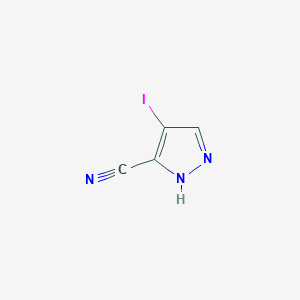

4-Iodo-1H-pyrazole-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2IN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOSKWRTXXRPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733665 | |

| Record name | 4-Iodo-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354703-91-5 | |

| Record name | 4-Iodo-1H-pyrazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1H-pyrazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Versatility of Pyrazole Derivatives in Synthesis

Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the core of a vast family of compounds with a wide spectrum of applications. nih.govbldpharm.com Their inherent chemical properties, including the ability to act as both hydrogen bond donors and acceptors, make them privileged scaffolds in the design of biologically active molecules. researchgate.net The pyrazole nucleus is a key structural element in numerous pharmaceuticals, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov Beyond their medicinal applications, pyrazole derivatives serve as crucial ligands in coordination chemistry, dyes, and agrochemicals, underscoring their importance as versatile synthetic intermediates in the creation of complex molecular architectures. nih.gov

The Strategic Edge of Halogenation and Nitrile Functionalization

Halogenation: A Gateway to Diverse Transformations

Halogenation, particularly iodination, of the pyrazole ring at the C4 position is a critical step in the synthesis of highly functionalized derivatives. nih.gov The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. rsc.org This reactivity allows for the facile introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups, through reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. rsc.orgrsc.org The regioselective synthesis of iodinated pyrazoles is therefore a significant area of research, providing access to specific isomers that are crucial for targeted applications. rsc.org

Advanced Chemical Reactivity and Transformation Pathways of 4 Iodo 1h Pyrazole 5 Carbonitrile

Reactivity of the C4-Iodo Moiety in Cross-Coupling Reactions

The carbon-iodine (C-I) bond in 4-Iodo-1H-pyrazole-5-carbonitrile is a key site for synthetic elaboration. Aryl iodides are highly prized in cross-coupling chemistry due to their high reactivity, which allows for bond formation under relatively mild conditions compared to their bromide or chloride analogs.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling, Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. rsc.org The high reactivity of the C-I bond in iodopyrazoles makes them excellent substrates for these transformations. It is important to note that the acidic N-H proton of the pyrazole (B372694) ring can interfere with some coupling reactions, often necessitating the use of an N-protected derivative to achieve optimal results. arkat-usa.orgresearchgate.net

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This methodology is invaluable for introducing alkynyl functionalities onto the pyrazole core. While direct examples with this compound are not prevalent in the cited literature, studies on closely related N-protected 3-iodo-1H-pyrazole derivatives demonstrate the feasibility and utility of this reaction for creating complex pyrazole structures. researchgate.net The reaction of N-protected iodopyrazoles with terminal alkynes like phenylacetylene (B144264) proceeds efficiently under standard Sonogashira conditions. researchgate.netnih.gov

Suzuki-Miyaura Coupling: Arguably one of the most widely used cross-coupling methods, the Suzuki-Miyaura reaction forges a C-C bond between an organohalide and an organoboron compound. nih.gov This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov The Suzuki coupling of halo-pyrazoles, including iodo- and bromo-derivatives, with various aryl, heteroaryl, or vinyl boronic acids or their esters is well-documented. rsc.org For instance, 4-bromo-3,5-dinitro-1H-pyrazole has been successfully coupled with a variety of boronic acids using an XPhos Pd G2 precatalyst, highlighting the robustness of this method for functionalizing the pyrazole C4 position. rsc.org Given that iodides are generally more reactive than bromides in this coupling, this compound is an excellent candidate for such transformations. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Iodopyrazoles

| Coupling Reaction | Aryl Halide Example | Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Sonogashira | N-Ethoxyethyl-3-iodo-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 82% | researchgate.net |

| Sonogashira | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | Various Terminal Alkynes | Pd(PPh₃)₄, CuI | Et₃N | DMF | Good to Excellent | nih.gov |

| Suzuki-Miyaura | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (2 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 95% | rsc.org |

| Suzuki-Miyaura | 4-Bromoindazole | 3-Fluorobenzeneboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Toluene/H₂O | 69% | nih.gov |

Other Metal-Catalyzed Coupling Reactions for C-I Bond Functionalization

Beyond palladium, other transition metals, particularly copper, are effective catalysts for functionalizing the C-I bond of pyrazoles. Copper-catalyzed reactions offer an alternative, often more economical, pathway for forming carbon-heteroatom bonds.

A notable example is the direct C4-alkoxylation of 4-iodo-1H-pyrazoles via a copper(I) iodide (CuI)-catalyzed coupling with alcohols. nih.govsemanticscholar.org This method allows for the formation of C-O bonds under microwave irradiation. Optimal conditions involve using CuI (20 mol%) with a 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) ligand and potassium t-butoxide as the base. nih.gov The reaction has been successfully applied to N-protected 4-iodopyrazoles and various alcohols, demonstrating its utility in synthesizing 4-alkoxypyrazoles. nih.govsemanticscholar.org This copper-catalyzed N-arylation has also been shown to be effective for coupling various azoles with aryl iodides. researchgate.net

Table 2: Copper-Catalyzed C-O Coupling of an N-Protected 4-Iodopyrazole (B32481)

| Iodopyrazole Substrate | Alcohol | Catalyst/Ligand | Base | Conditions | Yield | Ref |

|---|---|---|---|---|---|---|

| 4-Iodo-1-trityl-1H-pyrazole | Allyl alcohol | CuI (20 mol%) / 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | tBuOK | MW, 130 °C, 1 h | 82% | nih.govsemanticscholar.org |

| 4-Iodo-1-trityl-1H-pyrazole | Cyclopentanol | CuI (20 mol%) / 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | tBuOK | MW, 130 °C, 1 h | 79% | semanticscholar.org |

Nucleophilic Substitution Reactions of the Halogen Atom

Direct nucleophilic aromatic substitution (SNAr) of the iodide in this compound without a metal catalyst is generally challenging. However, the reactivity of the C-I bond can be significantly enhanced through metal catalysis, as described in the sections above. The copper-catalyzed coupling with alcohols is a prime example of a formal nucleophilic substitution of the iodide with an alkoxide, facilitated by the transition metal. nih.gov Similarly, copper-catalyzed protocols for the amination of aryl iodides are well-established, providing an efficient route to C-N bond formation with various primary and secondary amines. organic-chemistry.org These metal-catalyzed pathways are the predominant methods for effecting nucleophilic substitution on such heterocyclic systems.

Formation of Grignard Reagents for Further Derivatization

The conversion of an aryl iodide to a Grignard reagent (R-MgX) is a classic method for reversing the polarity of the carbon atom, turning it into a potent nucleophile. In principle, this compound could be converted into a Grignard reagent. However, the presence of the acidic N-H proton and the electrophilic nitrile group complicates this transformation. The Grignard reagent, being a strong base, would likely deprotonate the pyrazole N-H, and it could also potentially react with the nitrile group.

To circumvent these issues, protection of the pyrazole nitrogen is typically required before attempting to form the Grignard reagent. arkat-usa.orgresearchgate.net For example, N-ethoxyethyl protected 4-iodo-1H-pyrazole has been successfully converted into its Grignard reagent by using an alkyl magnesium bromide, which then allows for subsequent reactions with electrophiles like aldehydes. arkat-usa.orgresearchgate.net An alternative approach involves metal-halogen exchange using organolithium reagents to generate a lithiated pyrazole species, which can then be used in subsequent derivatizations. arkat-usa.org

Reactivity of the C5-Carbonitrile Group in Selective Transformations

The carbonitrile (cyano) group at the C5 position is an extremely versatile functional group, capable of undergoing a wide array of chemical transformations. Its electron-withdrawing nature also influences the reactivity of the pyrazole ring.

[3+2] Dipolar Cycloaddition Reactions (e.g., Formation of Tetrazoles)

One of the most important reactions of the nitrile group is its participation in [3+2] cycloaddition reactions with azide (B81097) sources to form the tetrazole ring system. wikipedia.org Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. nih.govnih.gov The conversion of an organic nitrile to a 5-substituted-1H-tetrazole is a key transformation, often accomplished by heating the nitrile with an azide source, such as sodium azide (NaN₃), sometimes with a catalyst. organic-chemistry.org

This reaction is highly applicable to pyrazole-carbonitriles. For instance, a series of 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles were successfully converted into their corresponding 5-(pyrazol-4-yl)-1H-tetrazole derivatives. nih.gov This provides strong precedent that the C5-carbonitrile of this compound can be readily transformed into a tetrazole ring, yielding a 5-(4-Iodo-1H-pyrazol-5-yl)-1H-tetrazole. This transformation adds a highly valuable, nitrogen-rich heterocyclic moiety to the core structure. Various catalytic systems, including zinc, copper, or Lewis acids, can be used to facilitate this cycloaddition. organic-chemistry.orgresearchgate.net

Table 3: General Conditions for Tetrazole Formation from Nitriles

| Nitrile Substrate | Azide Source | Catalyst/Additive | Solvent | Conditions | Outcome | Ref |

|---|---|---|---|---|---|---|

| Aromatic Nitriles | NaN₃ | Zinc salts | Water | Reflux | Formation of 5-Aryl-1H-tetrazoles | organic-chemistry.org |

| 1-Aryl-3-methyl-1H-pyrazole-4-carbonitriles | NaN₃ | NH₄Cl | DMF | 120 °C | Formation of 5-(Pyrazol-4-yl)-1H-tetrazoles | nih.gov |

| Various Aldehydes + Malononitrile | NaN₃ | Fe₃O₄@PMO-ICS-ZnO | EtOH | Reflux | One-pot synthesis of tetrazole derivatives | nih.gov |

Nucleophilic Addition Reactions to the Nitrile Functionality

The nitrile group (C≡N) is a key functional group whose chemistry is dictated by the significant polarization of the carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.orgopenstax.org Consequently, it is susceptible to attack by a wide range of nucleophiles, a reaction analogous to nucleophilic addition to a carbonyl group. openstax.org This initial addition leads to the formation of an sp²-hybridized imine anion, which serves as a crucial intermediate for further transformations. openstax.org

General reactions stemming from the nucleophilic addition to nitriles include hydrolysis to carboxylic acids or amides, reduction to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄), and the formation of ketones via the addition of organometallic reagents such as Grignard reagents, followed by hydrolysis. libretexts.orgopenstax.org

In the specific context of pyrazole-carbonitriles, the nitrile functionality is a valuable participant in heterocyclization reactions. While simple additions are mechanistically plausible, the nitrile group is often utilized in tandem with an adjacent nucleophilic center to construct fused ring systems. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a related compound, undergoes condensation and cyclization reactions where the nitrile group is attacked by an internal or external nucleophile to form new heterocyclic rings like pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a] nih.govnih.govyoutube.comtriazines. researchgate.netresearchgate.net These transformations highlight the utility of the nitrile's electrophilicity in building molecular complexity.

A representative reaction involves the Knoevenagel condensation of a related aminopyrazole-carbonitrile with aromatic aldehydes, followed by an aminomethylation reaction that results in a fused pyrazolo[1,5-a] nih.govnih.govyoutube.comtriazine system. researchgate.net

Table 1: Example of Nitrile Group Participation in Heterocyclization

| Starting Material | Reagents | Product | Reaction Type | Ref |

|---|---|---|---|---|

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | 1. Aromatic Aldehyde, Morpholine 2. Primary Aromatic Amine, HCHO, DMF | 7-(2-Aryl-1-cyanovinyl)-1,2,3,4-tetrahydropyrazolo[1,5-a] nih.govnih.govyoutube.comtriazine-8-carbonitrile | Knoevenagel Condensation / Aminomethylation / Cyclization | researchgate.net |

Metal-Mediated Nitrile-Pyrazole Coupling Reactions

Direct, intermolecular metal-mediated coupling reactions involving the nitrile moiety of one pyrazole with another pyrazole molecule are not a widely documented transformation pathway in the chemical literature. The primary focus of metal-catalyzed coupling reactions involving this compound and related iodopyrazoles is centered on the carbon-iodine bond. nih.govresearchgate.netresearchgate.net The C-I bond is highly susceptible to oxidative addition with transition metal catalysts, particularly palladium and copper, enabling a host of cross-coupling reactions like Suzuki, Sonogashira, and Ullmann-type couplings. nih.govresearchgate.net

However, intramolecular cyclizations where the nitrile group acts as an electrophilic partner are known in related heterocyclic systems, sometimes facilitated by metal catalysts or proceeding through thermal mechanisms. nih.govmdpi.com For example, the synthesis of spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles has been achieved through a double cyclization process involving an intramolecular N-imination, where a nitrogen nucleophile attacks a nitrile-like precursor. mdpi.com While not a direct "nitrile-pyrazole" coupling, this demonstrates the potential for the nitrile group to participate in metal-assisted or base-mediated ring-forming reactions.

Chemical Transformations Involving the 1H-Pyrazole Nitrogen

The pyrazole ring contains an acidic proton on one of its nitrogen atoms, which can be readily abstracted by a base. youtube.comyoutube.com The resulting pyrazolate anion is nucleophilic and can participate in a variety of substitution reactions, most notably N-alkylation and N-arylation. youtube.comorganic-chemistry.org These transformations are fundamental for modifying the pyrazole core, influencing its biological activity and physical properties.

N-Alkylation: The substitution of the N-H proton with an alkyl group is typically achieved by treating the pyrazole with an alkyl halide in the presence of a base. organic-chemistry.org For instance, 4-iodopyrazole can be N-alkylated with allyl bromide using sodium hydroxide (B78521) in acetone (B3395972) to yield 1-allyl-4-iodo-1H-pyrazole. semanticscholar.org

N-Arylation: The formation of a nitrogen-aryl bond, often accomplished via Ullmann condensation, involves the coupling of the pyrazole with an aryl halide. organic-chemistry.org This reaction is generally catalyzed by a copper(I) salt, such as CuI, often in the presence of a ligand (e.g., a diamine) and a base like potassium carbonate or potassium phosphate. organic-chemistry.orgresearchgate.netresearchgate.net The high reactivity of aryl iodides makes them excellent substrates for this transformation. organic-chemistry.org

It is also a common strategy to protect the N-H position prior to performing other metal-catalyzed reactions, such as cross-coupling at the C4-iodo position. nih.gov This prevents the pyrazole nitrogen from coordinating to the metal catalyst, which can inhibit its catalytic activity. nih.gov

Table 2: General Conditions for N-Substitution of Pyrazoles

| Reaction Type | Substrate | Reagents | Catalyst/Base | Product Type | Ref |

|---|---|---|---|---|---|

| N-Alkylation | 4-Iodopyrazole | Allyl Bromide | NaOH | 1-Allyl-4-iodopyrazole | semanticscholar.org |

| N-Arylation | Pyrazole | Aryl Iodide | CuI / Diamine Ligand / K₃PO₄ | 1-Arylpyrazole | organic-chemistry.org |

| N-Arylation | Pyrazole | 4-Iodoacetophenone | [Cu(INA)₂] / K₃PO₄ | 1-(4-Acetylphenyl)pyrazole | researchgate.net |

Exploring the Synthetic Versatility of this compound: A Gateway to Diverse Heterocyclic Scaffolds

The chemical compound this compound serves as a highly versatile and valuable building block in synthetic organic chemistry. Its unique arrangement of functional groups—an iodinated carbon, a reactive nitrile, and an N-H bond on the pyrazole ring—offers multiple sites for chemical modification. This strategic placement of reactive centers allows for the expansion of its chemical space through various derivatization and functionalization strategies, leading to the creation of complex molecules and fused heterocyclic systems with significant potential in medicinal chemistry and materials science.

Derivatization and Functionalization Strategies for Expanding the Chemical Space

The trifunctional nature of 4-Iodo-1H-pyrazole-5-carbonitrile makes it an ideal starting material for generating diverse molecular architectures. Chemists can selectively target the pyrazole (B372694) nitrogen, the iodo group, or the carbonitrile to build a wide array of novel compounds.

The nitrogen atom of the pyrazole ring in this compound can be readily functionalized through N-substitution reactions. This process is crucial as the introduction of different substituents on the nitrogen can significantly influence the molecule's steric and electronic properties, as well as its biological activity. Standard alkylation procedures, such as reaction with alkyl halides (e.g., methyl iodide, isopropyl bromide) in the presence of a base, are commonly employed. The choice of base and solvent is critical to ensure efficient and regioselective substitution. For instance, using a strong base like sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) facilitates the deprotonation of the pyrazole N-H, forming a nucleophilic pyrazolide anion that subsequently reacts with the electrophilic alkylating agent.

Beyond simple alkylation, more complex groups can be introduced. For example, N-arylation can be achieved through cross-coupling reactions, and other functional groups can be installed using appropriate reagents, thereby expanding the diversity of the resulting pyrazole derivatives.

Table 1: Examples of N-Substitution Reactions on Pyrazole Scaffolds This table presents generalized conditions for N-alkylation applicable to pyrazole systems.

| Substrate | Reagent | Base | Solvent | Product Type |

|---|---|---|---|---|

| 1H-Pyrazole | Methyl Iodide | NaH | DMF | N-Methylpyrazole |

| 1H-Pyrazole | Isopropyl Bromide | K₂CO₃ | Acetonitrile | N-Isopropylpyrazole |

| 1H-Pyrazole | Benzyl Bromide | NaH | THF | N-Benzylpyrazole |

The C4-iodo and C5-carbonitrile groups are key handles for extensive functionalization. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura coupling (using boronic acids) nih.gov, Sonogashira coupling (using terminal alkynes) wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com, and Heck coupling allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents at the C4 position. The reactivity difference between aryl iodides and other halides allows for selective transformations. wikipedia.org These reactions are typically carried out under mild conditions and tolerate a broad range of functional groups, making them highly valuable for building complex molecular frameworks. youtube.com

The carbonitrile group at the C5 position is also a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide. Reduction of the nitrile, for instance using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation, affords a primary aminomethyl group. A particularly important transformation is its role in the synthesis of aminopyrazoles, which are key precursors for fused heterocycles. nih.govfrontiersin.org For example, multicomponent reactions involving aldehydes, malononitrile, and hydrazines can produce 5-amino-1H-pyrazole-4-carbonitrile derivatives. nih.govfrontiersin.orgrsc.org

Table 2: Examples of Selective Functionalization Reactions This table illustrates common transformations for the iodo and carbonitrile groups on pyrazole rings.

| Starting Group | Reaction Type | Reagents | Product Group |

|---|---|---|---|

| Iodo | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl |

| Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Carbonitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid / Carboxamide |

| Carbonitrile | Reduction | LiAlH₄ or H₂/Catalyst | Aminomethyl |

One of the most powerful applications of this compound and its derivatives is in the construction of fused heterocyclic systems. By utilizing the reactivity of the carbonitrile and an adjacent amino group (often generated from the nitrile or present in a precursor), a second heterocyclic ring can be annulated onto the pyrazole core.

Pyrazolo[3,4-d]pyrimidines are purine (B94841) isosteres and represent a "privileged scaffold" in medicinal chemistry. tandfonline.com These fused systems can be synthesized from 5-aminopyrazole-4-carbonitrile precursors, which are accessible from compounds like this compound. A common method involves the cyclocondensation of the 5-amino-4-cyano pyrazole with a one-carbon synthon. For example, heating with formamide (B127407) or formic acid can yield the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. tandfonline.com Another approach involves reacting the aminopyrazole with N,N-disubstituted amides in the presence of reagents like PBr₃ to facilitate a Vilsmeier-type reaction followed by cyclization. nih.gov Cyclization with various nitriles under basic conditions also provides a route to this important bicyclic system. nih.gov

Table 3: Synthetic Routes to Pyrazolo[3,4-d]pyrimidines

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| 5-Aminopyrazole-4-carbonitrile | Formamide | 4-Aminopyrazolo[3,4-d]pyrimidine | tandfonline.com |

| 5-Aminopyrazole | DMF, PBr₃, then Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-Amino-1-aryl-pyrazole-4-carboxylate | Aliphatic/Aromatic Nitriles, t-BuOK | 6-Substituted-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

The imidazopyrazole family of fused heterocycles can also be accessed from pyrazole precursors. The synthesis of Imidazo[1,2-b]pyrazoles can be efficiently achieved through the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. beilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.netbeilstein-journals.org This reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide, often promoted by a Lewis or Brønsted acid catalyst, to rapidly construct the fused bicyclic system in a single pot. beilstein-journals.org This method allows for significant molecular diversity as various components can be used.

For the synthesis of the regioisomeric Imidazo[4,5-c]pyrazoles , a different strategy is employed. A convenient route involves the intramolecular cyclization of N'-(4-halopyrazol-5-yl)amidines. acs.orgnih.govresearchgate.net This transformation is typically catalyzed by a copper catalyst, which facilitates the C-N bond formation to close the imidazole (B134444) ring. acs.orgnih.gov This method allows for the installation of a wide range of substituents on the resulting imidazo[4,5-c]pyrazole (B1259334) nucleus. nih.gov

Table 4: Synthetic Routes to Fused Imidazopyrazoles

| Target System | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Imidazo[1,2-b]pyrazole | Groebke–Blackburn–Bienaymé Reaction | 5-Aminopyrazole, Aldehyde, Isocyanide | beilstein-journals.org |

| Imidazo[4,5-c]pyrazole | Intramolecular Amidine Cyclization | N'-(4-halopyrazol-5-yl)amidine, Copper Catalyst | acs.orgnih.gov |

Advanced Spectroscopic Characterization and Computational Studies

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Precise Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds. For 4-Iodo-1H-pyrazole-5-carbonitrile, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

In the ¹H NMR spectrum, two key signals would be expected: a signal for the C3-H proton and a broad signal for the N-H proton. The C3-H proton, being the sole proton attached to the pyrazole (B372694) ring, would appear as a singlet. Its chemical shift would be influenced by the adjacent iodine and nitrogen atoms. For comparison, the C3/C5 protons in the parent 4-iodopyrazole (B32481) resonate at approximately 7.6 ppm. The N-H proton signal is typically broad due to quadrupole effects from the nitrogen atom and chemical exchange. Its chemical shift is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule (C3, C4, C5, and the nitrile carbon). The carbon atom bearing the iodine (C4) would exhibit a signal at a characteristically upfield-shifted position due to the heavy atom effect of iodine. The C3 and C5 carbons would have distinct chemical shifts due to the different adjacent substituents (H and CN, respectively). The nitrile carbon (C≡N) would appear in the typical downfield region for cyano groups, generally between 110-120 ppm.

Table 1: Predicted NMR Data for this compound This table is generated based on known data for analogous compounds and general substituent effects, as direct experimental data is not widely published.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C3-H | ~7.8 - 8.2 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C3 | ~135 - 140 |

| C4 | ~75 - 85 |

| C5 | ~115 - 125 |

| C≡N | ~110 - 118 |

Vibrational Spectroscopy Analysis (e.g., Infrared Spectroscopy) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

A prominent and sharp absorption band is expected in the range of 2220-2260 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The N-H stretching vibration of the pyrazole ring would appear as a broad band in the region of 3100-3400 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding in the solid state or in concentrated solutions. ambeed.com The C-H stretching vibration of the C3-H bond would likely be observed near 3100 cm⁻¹. The pyrazole ring itself gives rise to a series of C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Predicted values based on typical functional group absorption regions and data from related pyrazole structures.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch (H-bonded) | 3100 - 3400 (broad) |

| C-H | Stretch | ~3100 |

| C≡N | Stretch | 2220 - 2260 (sharp) |

| C=N / C=C | Ring Stretch | 1400 - 1600 |

| C-I | Stretch | 500 - 600 |

Mass Spectrometric Techniques for Accurate Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (Molecular Formula: C₄H₂IN₃), high-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺). The expected monoisotopic mass is approximately 218.93 g/mol .

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways. A common fragmentation for iodo-substituted aromatics is the loss of the iodine atom, which would result in a significant peak at [M-I]⁺. Another potential fragmentation pathway could involve the loss of HCN from the pyrazole ring or the loss of the entire cyano group. Analysis of these fragments helps to piece together the molecular structure. Predicted mass spectrometry data for the related 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile shows adducts for [M+H]⁺, [M+Na]⁺, and others, which is a common observation in soft-ionization techniques like electrospray ionization (ESI).

Quantum Chemical Calculations and Theoretical Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, stability, and other properties of molecules. For this compound, DFT calculations could provide valuable insights where experimental data is lacking. DFT studies on the related 4-iodopyrazole have been used to calculate theoretical IR spectra, which show good agreement with experimental data.

Using a suitable functional (like B3LYP) and basis set, one could calculate the optimized molecular geometry, bond lengths, and bond angles. Such calculations can also predict the ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data for validation. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and electronic properties. The molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack.

N-unsubstituted pyrazoles can exist as a mixture of two tautomeric forms due to the migration of the N-H proton between the two nitrogen atoms (annular prototropic tautomerism). ambeed.com For a symmetrically substituted pyrazole, these two forms are identical. However, in an unsymmetrically substituted pyrazole like this compound, two distinct tautomers are possible: this compound and 4-Iodo-2H-pyrazole-5-carbonitrile.

Theoretical studies using DFT and other high-level computational methods can predict the relative stabilities of these tautomers in the gas phase and in different solvents. ambeed.com These calculations typically involve optimizing the geometry of each tautomer and calculating their electronic energies. The inclusion of solvent effects, often using a polarizable continuum model (PCM), is crucial as the solvent can significantly influence the tautomeric equilibrium. ambeed.com Computational studies can also model the proton transfer process itself, identifying the transition state for the interconversion and calculating the energy barrier, which determines the rate at which the tautomers interconvert. ambeed.com For pyrazoles, the relative stability of tautomers is governed by the electronic effects of the substituents on the ring. ambeed.com

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

Due to a lack of specific crystallographic or computational data for this compound in the reviewed literature, this section will discuss the conformational analysis and intermolecular interactions of the closely related analogue, 4-Iodo-1H-pyrazole (4-I-pzH), to infer potential structural characteristics. The primary difference between these two molecules is the presence of a nitrile group at the C5 position in the target compound.

Conformational Analysis of 4-Iodo-1H-pyrazole

The crystal structure of 4-Iodo-1H-pyrazole reveals an orthorhombic crystal system belonging to the Cmme space group. mdpi.com A key feature of its solid-state conformation is the formation of a catemeric (chain-like) hydrogen-bonded network. mdpi.com This is in contrast to its chloro and bromo analogues, which form trimeric hydrogen-bonding motifs. mdpi.com The fluoro analogue also forms a catemeric structure, though it is not isostructural with the iodo derivative. mdpi.com

The planarity of the pyrazole ring is a critical aspect of its conformation. In the crystal structure of 4-I-pzH, the dihedral angle between adjacent hydrogen-bonded pyrazole planes is 41.85 (7)°. mdpi.com This indicates a significant "kink" in the catemeric chain. For comparison, this angle is larger in 4-Fluoro-1H-pyrazole, suggesting a sharper kink in the hydrogen-bonded chains of the fluoro analogue. mdpi.com

Table 1: Selected Crystallographic and Conformational Data for 4-Iodo-1H-pyrazole

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| Asymmetric Unit | One-fourth of a molecule |

| Dihedral Angle between H-bonded planes | 41.85 (7)° |

Data sourced from a study on 4-halogenated-1H-pyrazoles. mdpi.com

Intermolecular Interactions in 4-Iodo-1H-pyrazole

The supramolecular architecture of 4-Iodo-1H-pyrazole is dominated by hydrogen bonding. The pyrrole-like N-H group acts as a hydrogen bond donor, while the pyridine-like N2 atom serves as an acceptor, leading to the formation of N-H···N hydrogen bonds. These interactions link the individual pyrazole molecules into infinite chains extending along the a-axis of the crystal lattice. mdpi.com

The N(H)···N distance in 4-I-pzH is 2.87 (3) Å, which is, within experimental error, indistinguishable from that of its fluoro analogue. mdpi.com This suggests that the difference in electronegativity between the iodine and fluorine substituents does not significantly impact the length of the intermolecular hydrogen bonds. mdpi.com

Beyond the primary N-H···N hydrogen bonds, the crystal packing of 4-I-pzH also features C-H···π interactions, with hydrogen-to-centroid distances of 2.72 (1) Å and 3.29 (1) Å. mdpi.com However, significant π-π stacking interactions are absent in the structure of 4-I-pzH. mdpi.com

Table 2: Intermolecular Interaction Data for 4-Iodo-1H-pyrazole

| Interaction Type | Donor-Acceptor | Distance (Å) |

| Hydrogen Bond | N-H···N | 2.87 (3) |

| C-H···π Interaction | C-H···(pyrazole ring centroid) | 2.72 (1) |

| C-H···π Interaction | C-H···(pyrazole ring centroid) | 3.29 (1) |

Data sourced from a study on 4-halogenated-1H-pyrazoles. mdpi.com

Role in Advanced Organic Synthesis and Chemical Sciences

4-Iodo-1H-pyrazole-5-carbonitrile as a Key Building Block for Complex Heterocyclic Systems

This compound serves as a highly versatile and valuable building block in the synthesis of a wide array of complex heterocyclic systems. Its unique structure, featuring a reactive iodine atom and a nitrile group on the pyrazole (B372694) core, allows for diverse chemical transformations, making it a cornerstone for constructing fused ring systems of significant interest in medicinal and materials chemistry. bldpharm.comresearchgate.netarkat-usa.org

The pyrazole ring itself is a fundamental scaffold in numerous biologically active molecules. arkat-usa.orgscirp.orgnih.gov The presence of the iodo group at the 4-position provides a strategic handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. researchgate.net This enables the facile attachment of aryl, heteroaryl, and alkynyl moieties, leading to the generation of highly functionalized pyrazole derivatives.

A significant application of this building block is in the synthesis of pyrazolo[3,4-d]pyrimidines. nih.govgoogle.com These fused heterocyclic systems are of immense interest due to their structural analogy to purines and their associated wide range of biological activities. scirp.org The synthesis often involves the cyclization of an appropriately substituted pyrazole precursor, where the nitrile group of this compound can participate in ring formation. Similarly, it is a key precursor for other fused pyrazole systems like pyrazolo[3,4-b]pyridines and imidazo[1,2-b]pyrazoles. scirp.orgnih.gov The construction of these complex scaffolds is crucial for the development of novel compounds with tailored properties. nih.gov

The reactivity of the nitrile group further enhances its utility. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing multiple pathways to elaborate the molecular framework. This dual functionality of the iodo and cyano groups makes this compound a powerful tool for synthetic chemists to access a rich diversity of complex heterocyclic structures that would be challenging to prepare by other means.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The structural motifs derived from this compound are frequently found in molecules with significant biological activity, establishing its role as a critical precursor for the development of new pharmaceutical agents. scirp.orgnih.govchemimpex.com The pyrazole core is a well-established pharmacophore present in a variety of approved drugs and clinical candidates. nih.gov

A prominent area of application is in the synthesis of kinase inhibitors. acs.orgnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.govnih.gov The pyrazole scaffold can act as a "hinge-binding" motif, interacting with the ATP-binding site of kinases. nih.gov For instance, derivatives of 4-amino-(1H)-pyrazole have been designed and synthesized as potent inhibitors of Janus kinases (JAKs). nih.gov The iodo-substituted pyrazole serves as a key intermediate in the construction of these complex inhibitors, allowing for the introduction of various substituents to optimize potency and selectivity. acs.org

Furthermore, pyrazole-containing compounds have demonstrated a broad spectrum of other biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govnih.govnih.gov The ability to readily modify the 4-position of the pyrazole ring through the iodo group allows for the fine-tuning of these biological properties. For example, the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives from pyrazole precursors has yielded compounds with significant antimicrobial activity. nih.gov

The versatility of this compound also extends to its use in the synthesis of intermediates for agrochemicals, such as herbicides and fungicides, highlighting its broader impact on chemical sciences. chemimpex.com

Potential Applications in the Development of Advanced Organic Materials

Beyond its established role in medicinal chemistry, this compound is an emerging building block for the creation of advanced organic materials. The same structural features that make it valuable for drug discovery—its rigid heterocyclic core and the capacity for functionalization—are also advantageous for designing materials with specific electronic, optical, or self-assembly properties.

The pyrazole ring, with its distinct electronic properties and ability to participate in hydrogen bonding, can be incorporated into larger conjugated systems. mdpi.com The iodo-substituent provides a reactive site for polymerization or for the attachment of other functional units through cross-coupling reactions. This allows for the construction of novel polymers and coatings. chemimpex.com For instance, pyrazole-containing polymers may exhibit enhanced chemical resistance and durability. chemimpex.com

Furthermore, the ability of pyrazoles to form predictable hydrogen-bonding networks is being explored in the field of crystal engineering and supramolecular chemistry. mdpi.com By controlling the substitution pattern on the pyrazole ring, it is possible to direct the self-assembly of molecules into well-defined architectures, such as dimers, trimers, and catemers. mdpi.com This level of control over the solid-state packing is crucial for the development of materials with tailored properties, including nonlinear optical materials and organic semiconductors.

While the exploration of this compound in materials science is still in its early stages compared to its use in pharmaceuticals, its inherent chemical versatility and the unique properties of the pyrazole ring suggest significant potential for its application in the design and synthesis of next-generation organic materials.

Future Research Trajectories and Emerging Opportunities

Development of Novel and Highly Efficient Synthetic Routes for 4-Iodo-1H-pyrazole-5-carbonitrile

While the synthesis of many pyrazole (B372694) derivatives is well-established, dedicated, high-yield routes to this compound are not extensively documented. Future research will likely focus on developing efficient, regioselective, and scalable synthetic strategies. Key approaches will probably involve multi-component reactions (MCRs) and late-stage functionalization.

A plausible and efficient strategy would be a one-pot, three-component reaction to first construct the pyrazole-5-carbonitrile core, followed by regioselective iodination. For instance, the reaction of a hydrazine (B178648) source, a β-ketonitrile, and a formic acid equivalent can yield a 1H-pyrazole-5-carbonitrile intermediate. Subsequent iodination targeting the electron-rich C4 position could be achieved using various electrophilic iodinating agents like N-Iodosuccinimide (NIS) or molecular iodine activated by an oxidizing agent like Ceric Ammonium Nitrate (CAN). researchgate.net

Another promising avenue is the direct C-H functionalization of a pre-formed pyrazole-5-carbonitrile. Advances in transition-metal-catalyzed C-H activation could enable the direct and selective introduction of an iodine atom at the C4 position, avoiding the need for multi-step sequences. acs.org Green chemistry principles, such as using water as a solvent or employing catalytic methods, will be central to developing sustainable protocols. nih.govresearchgate.net

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Multi-Component Reaction + Iodination | A one-pot synthesis of the pyrazole-5-carbonitrile ring followed by electrophilic iodination at the C4 position. | High atom economy, operational simplicity, access to diverse analogs by varying starting materials. mdpi.com | Ensuring high regioselectivity in the iodination step, optimizing reaction conditions to maximize yield. |

| Direct C-H Iodination | Direct conversion of the C4-H bond to a C4-I bond on a pre-synthesized pyrazole-5-carbonitrile using a catalyst. | Step-economy, ideal for late-stage functionalization. | Development of a highly regioselective and efficient catalyst system, substrate scope limitations. acs.org |

| Cycloaddition Routes | [3+2] cycloaddition of a diazo compound with an iodinated alkyne nitrile derivative. | Access to unique substitution patterns not available through condensation methods. chim.it | Synthesis and stability of the required iodinated precursors. |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The bifunctional nature of this compound, possessing both an iodo and a nitrile group, makes it a versatile building block for complex molecule synthesis. The carbon-iodine bond is a well-established handle for a multitude of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. researchgate.netarkat-usa.org These reactions allow for the introduction of diverse aryl, alkyl, alkynyl, and amino substituents at the C4 position, enabling the rapid generation of molecular libraries.

Future research should also explore less conventional transformations. For instance, iodine-metal exchange reactions can generate a nucleophilic C4-pyrazolyl species, which can react with various electrophiles. Furthermore, the hypervalent iodine chemistry of the scaffold could be investigated, potentially leading to novel oxidative coupling reactions or group transfers. researchgate.netbeilstein-journals.org The nitrile group offers complementary reactivity; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form other heterocyclic rings like tetrazoles. The synergistic reactivity between the iodo and nitrile groups could lead to novel intramolecular cyclization cascades for the synthesis of complex fused heterocyclic systems.

Table 2: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| C4-Iodo | Suzuki Coupling | Introduction of aryl/heteroaryl groups. |

| Sonogashira Coupling | Introduction of alkynyl groups. arkat-usa.org | |

| Heck Coupling | Introduction of alkenyl groups. | |

| Buchwald-Hartwig Amination | Introduction of amino groups. | |

| Iodine-Metal Exchange | Formation of a C4-nucleophile for reaction with electrophiles. | |

| C5-Nitrile | Hydrolysis (acidic or basic) | Formation of 5-carboxamide or 5-carboxylic acid. |

| Reduction (e.g., with LiAlH4, H2/catalyst) | Formation of a 5-(aminomethyl) group. | |

| Reaction with Azides (e.g., NaN3) | Formation of a pyrazolyl-tetrazole. | |

| Combined | Intramolecular Cyclization | Synthesis of fused pyrazole systems (e.g., pyrazolo-pyridines). |

Integration into Automated Synthesis and Flow Chemistry Platforms

The shift towards automated synthesis and continuous flow chemistry presents a significant opportunity for the production and derivatization of this compound. sigmaaldrich.commdpi.com Flow chemistry offers enhanced safety, scalability, and precise control over reaction parameters compared to traditional batch methods. mdpi.com This is particularly advantageous for potentially energetic or hazardous reactions that may be involved in the synthesis of nitrogen-rich heterocycles.

A future research trajectory involves designing a multi-step continuous flow process that integrates the synthesis of the pyrazole core, subsequent iodination, and further derivatization via cross-coupling reactions. mdpi.com Such a platform would enable the on-demand synthesis of a library of C4-functionalized pyrazole-5-carbonitriles with high efficiency and purity. The integration of in-line purification and analysis techniques would further streamline the process, accelerating drug discovery and materials development workflows. researchgate.netnih.gov Automated platforms, using pre-packaged reagent cartridges, could make the synthesis of complex derivatives accessible to a broader range of researchers. sigmaaldrich.comchemspeed.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict the regioselectivity of synthetic steps, such as the C-H iodination, by modeling the transition states of competing reaction pathways. researchgate.net These models can also elucidate the electronic properties of the molecule, predicting the reactivity of the C-I bond and the nitrile group, thereby guiding the design of novel transformations.

Furthermore, molecular modeling and quantitative structure-activity relationship (QSAR) studies can be used to design new bioactive molecules based on this scaffold. nih.gov By simulating the docking of virtual derivatives into the active sites of biological targets like protein kinases, researchers can prioritize the synthesis of compounds with the highest predicted potency and selectivity. nih.gov This predictive power reduces the time and cost associated with trial-and-error synthesis and screening, focusing resources on the most promising candidates.

Expanding Applications in Interdisciplinary Fields of Chemical Science

The unique structural features of this compound make it a highly attractive scaffold for various interdisciplinary applications. chemscene.com

Medicinal Chemistry: Pyrazoles are privileged structures in drug discovery, appearing in numerous approved drugs. nih.govoregonstate.edu The this compound scaffold is an ideal starting point for creating libraries of compounds to screen for various biological activities, including as kinase inhibitors (for oncology and inflammatory diseases), G-protein coupled receptor (GPCR) modulators, and anti-infective agents. nih.govmdpi.comnih.gov The ability to easily modify the C4 position allows for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Agrochemicals: Pyrazole derivatives are widely used as herbicides, fungicides, and insecticides. nih.govoregonstate.edu The this compound core can be elaborated to develop new agrochemicals with novel modes of action or improved efficacy and environmental profiles.

Materials Science: The pyrazole ring is an excellent ligand for coordinating with metal ions. Derivatives of this compound could be used to synthesize novel metal-organic frameworks (MOFs), catalysts, or functional materials with interesting photophysical properties (e.g., for use in organic light-emitting diodes - OLEDs or as fluorescent sensors). nih.gov The presence of the iodo-substituent allows for post-synthetic modification on surfaces or within polymeric structures.

Table 3: Potential Interdisciplinary Applications

| Field | Application Area | Rationale |

|---|---|---|

| Medicinal Chemistry | Kinase Inhibitors | Pyrazole is a known hinge-binding motif; C4-substituents can explore different pockets of the ATP-binding site. nih.gov |

| Anti-Infective Agents | Functionalized pyrazoles have shown potent antibacterial and antifungal activity. nih.gov | |

| Agrochemicals | Herbicides/Fungicides | The pyrazole scaffold is present in many commercial agrochemicals; new derivatives could offer improved properties. oregonstate.edu |

| Materials Science | Metal-Organic Frameworks (MOFs) | The N-atoms of the pyrazole can coordinate to metal centers, creating porous materials for gas storage or catalysis. |

| Fluorescent Sensors | The aromatic core can be functionalized to create molecules whose fluorescence changes upon binding to specific analytes. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 4-Iodo-1H-pyrazole-5-carbonitrile, and what critical parameters influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step sequences, starting with pyrazole precursors. Key steps include cyclocondensation, functionalization (e.g., iodination), and purification. For example, triazenylpyrazole precursors can undergo azide substitution under controlled conditions (0–50°C, methylene chloride solvent, trifluoroacetic acid catalyst) to introduce functional groups . Critical parameters include:

- Temperature control : To minimize side reactions (e.g., decomposition of azide intermediates).

- Catalyst selection : Acidic conditions (e.g., TFA) enhance electrophilic iodination efficiency.

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) ensures high purity .

Table 1 : Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azide Substitution | Azido(trimethyl)silane, TFA, 50°C, 72h | 85% | |

| Iodination* | Iodine source, polar solvent, 0–25°C | ~70–90% (estimated) |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Look for pyrazole ring protons (δ ~8.5–13.6 ppm) and absence of impurities. For example, a singlet at δ 13.66 ppm corresponds to the NH proton in pyrazole derivatives .

- ¹³C NMR : Signals at ~112–149 ppm confirm nitrile (C≡N) and aromatic carbons .

- IR : Strong absorption bands at ~2242 cm⁻¹ (C≡N) and ~2138 cm⁻¹ (azide) validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 134 [M]⁺) confirm the molecular formula .

Advanced Research Questions

Q. What methodological challenges arise in controlling regioselectivity during the iodination of pyrazole precursors, and how can these be addressed experimentally?

- Methodological Answer : Iodination regioselectivity depends on substituent electronic effects. For example, electron-donating groups at the 4-position may direct iodination to the 5-position. Strategies include:

Q. How can SHELX software resolve crystal structure ambiguities in halogenated pyrazole derivatives like this compound?

- Methodological Answer : SHELXL refines crystal structures using high-resolution X-ray data. Key steps:

Data integration : Process diffraction data with SHELXS to identify heavy atoms (e.g., iodine) .

Refinement : SHELXL adjusts thermal parameters and occupancy rates to resolve disorder (common in halogenated rings) .

Validation : Check for R-factor convergence (<5%) and plausible intermolecular interactions (e.g., halogen bonding) .

Q. What strategies reconcile contradictory data in spectroscopic analysis or crystallographic refinement of such compounds?

- Methodological Answer :

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., Gaussian-calculated spectra) .

- Data triangulation : Resolve crystallographic ambiguities (e.g., hydrogen bonding networks) via complementary techniques like neutron diffraction .

- Open data practices : Share raw spectral/crystallographic data to enable peer validation and error detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.